CAS 642473-95-8: Anti-Leishmanial Activity Direct Comparison with Miltefosine
In mouse peritoneal macrophages infected with Leishmania amazonensis, CAS 642473-95-8 (imidazoquinoline 3) inhibited intracellular amastigote growth with an IC₅₀ of 5.93 µM, demonstrating comparable potency to the clinically used anti-leishmanial drug miltefosine (IC₅₀ = 4.05 µM) in the same assay system [1]. This represents a direct head-to-head comparison with a clinically validated reference standard, establishing baseline anti-parasitic activity for this specific chemical entity.
| Evidence Dimension | Inhibition of intracellular Leishmania amazonensis amastigote growth |
|---|---|
| Target Compound Data | IC₅₀ = 5.93 µM |
| Comparator Or Baseline | Miltefosine: IC₅₀ = 4.05 µM |
| Quantified Difference | 1.46-fold higher IC₅₀ (lower potency) vs. miltefosine |
| Conditions | Mouse peritoneal macrophages infected with L. amazonensis; 72 h incubation |
Why This Matters
This quantifies the compound's anti-leishmanial activity against a clinical reference drug, enabling researchers to benchmark this TLR7/8 agonist in parasitology applications where miltefosine serves as a positive control.
- [1] Silva-Junior EF, et al. Toll-like receptor-7/8 agonist kill Leishmania amazonensis by acting as pro-oxidant and pro-inflammatory agent. J Pharm Pharmacol. 2021;73(9):1180-1190. View Source
